N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a thiazole ring fused with a benzene ring, a pyrazine ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is involved in the transfer hydrogenation of ketones . The compound, when reacted with certain precursors, forms organo-carboxamide ruthenium (II) complexes that display moderate catalytic activities .
Mode of Action
This compound interacts with its targets through the formation of organo-carboxamide ruthenium (II) complexes . These complexes are characterized by distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands . The catalytic activities of these complexes are dependent on both the carboxamidate and auxiliary ligands .
Biochemical Pathways
The compound this compound affects the biochemical pathway of transfer hydrogenation of ketones . The organo-carboxamide ruthenium (II) complexes formed by the compound displayed moderate catalytic activities in this pathway, giving a maximum turnover number (TON) of 990 within 6 hours .
Result of Action
The result of the action of this compound is the moderate catalytic activity in the transfer hydrogenation of a broad spectrum of ketones . This activity is dependent on both the carboxamidate and auxiliary ligands .
Action Environment
The compound’s ability to form effective catalysts in the transfer hydrogenation of a wide range of ketone substrates, with varied electronic and steric requirements, suggests that it may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 4-(methylthio)benzo[d]thiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of the thiazole and pyrazine rings.
Materials Science: Possible applications in the development of organic semiconductors or as a ligand in coordination chemistry.
Biological Studies: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Lacks the methylthio group, which may affect its bioactivity and chemical properties.
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Contains an imidazole ring instead of a thiazole ring, leading to different biological activities and chemical reactivity.
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-19-9-3-2-4-10-11(9)16-13(20-10)17-12(18)8-7-14-5-6-15-8/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPYQIPTWXBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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